molecular formula C8H9F2IN2O2 B2413208 Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate CAS No. 1946813-06-4

Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate

Cat. No.: B2413208
CAS No.: 1946813-06-4
M. Wt: 330.073
InChI Key: FZHIFWUNYVUEJS-UHFFFAOYSA-N
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Description

Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate is a chemical compound that features a pyrazole ring substituted with an ethyl ester group, a difluoroethyl group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoroethyl group and the pyrazole ring.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidation can lead to the formation of difluoroacetic acid derivatives.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

    Agrochemistry: It can be explored for the development of new agrochemicals, such as herbicides or insecticides.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate depends on its specific application:

    Medicinal Chemistry: The compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

    Materials Science: The electronic properties of the compound can be exploited to develop materials with specific conductivity or optical characteristics.

Comparison with Similar Compounds

Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(2,2-difluoroethyl)-3-chloropyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and applications.

    Ethyl 1-(2,2-difluoroethyl)-3-bromopyrazole-4-carboxylate:

    Ethyl 1-(2,2-difluoroethyl)-3-fluoropyrazole-4-carboxylate: Fluorine substitution can enhance metabolic stability and binding affinity in medicinal chemistry applications.

The uniqueness of this compound lies in the presence of the iodine atom, which can be selectively substituted, and the difluoroethyl group, which imparts specific physicochemical properties.

Properties

IUPAC Name

ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2IN2O2/c1-2-15-8(14)5-3-13(4-6(9)10)12-7(5)11/h3,6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHIFWUNYVUEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1I)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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